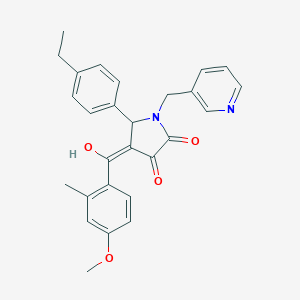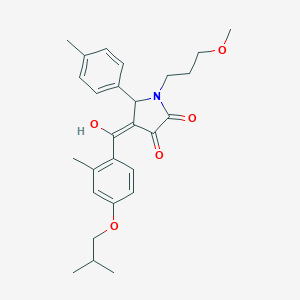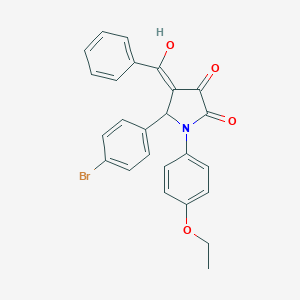![molecular formula C20H18N2O3 B266906 N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide, also known as FMA, is a synthetic compound that has shown potential in various scientific research applications. FMA is a benzamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression in cancer cells. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In addition to its potential anticancer properties, N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anti-inflammatory and analgesic effects. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its potential as a therapeutic agent. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide. One area of research involves the development of new formulations of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide with improved solubility and bioavailability. Another area of research involves the identification of the specific molecular targets of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in cancer cells, which could lead to the development of more targeted cancer therapies. Additionally, research could focus on the potential use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-furaldehyde with methylamine to produce N-methyl-2-furylmethylamine. This intermediate is then reacted with 3-phenylacetyl chloride to form N-methyl-2-furylmethyl-3-phenylacetylamine. Finally, this intermediate is treated with benzoyl chloride to form N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide |
|---|---|
Formule moléculaire |
C20H18N2O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O3/c23-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)20(24)21-14-18-10-5-11-25-18/h1-11,13H,12,14H2,(H,21,24)(H,22,23) |
Clé InChI |
ZHJAOOIAZVNAQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)



![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)